molecular formula C₂₀H₂₆O₉ B1144661 Stiripentol glucuronide CAS No. 88902-06-1

Stiripentol glucuronide

Cat. No.: B1144661
CAS No.: 88902-06-1
M. Wt: 410.42
InChI Key:
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Description

Stiripentol glucuronide is a metabolite of stiripentol, an antiepileptic drug primarily used in the treatment of Dravet syndrome, a severe form of childhood epilepsy. Stiripentol is known for its unique chemical structure and multiple mechanisms of action, including the potentiation of gamma-aminobutyric acid (GABA) neurotransmission and inhibition of various cytochrome P450 enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stiripentol involves several key steps, starting from 4-(2-methylallyl)-1,2-phenyldiphenol. The process includes etherification, isomerization, oxidation, condensation, and reduction reactions . The specific conditions for each step vary, but common reagents include catalysts like palladium on carbon and solvents such as ethanol and dichloromethane.

Industrial Production Methods

Industrial production of stiripentol typically follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

Stiripentol glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxide ions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of stiripentol can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Stiripentol glucuronide has several scientific research applications, including:

Mechanism of Action

Stiripentol glucuronide exerts its effects primarily through the modulation of GABAergic neurotransmission. It acts as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the brain. Additionally, it inhibits various cytochrome P450 enzymes, leading to increased levels of other antiepileptic drugs and enhanced therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stiripentol glucuronide is unique due to its multiple mechanisms of action, including the modulation of GABA A receptors and inhibition of cytochrome P450 enzymes. This dual action not only enhances its anticonvulsant effects but also increases the efficacy of other antiepileptic drugs when used in combination .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O9/c1-20(2,3)13(7-5-10-4-6-11-12(8-10)27-9-26-11)28-19-16(23)14(21)15(22)17(29-19)18(24)25/h4-8,13-17,19,21-23H,9H2,1-3H3,(H,24,25)/b7-5+/t13?,14-,15-,16+,17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUETXBZMNNKCCI-KJIBAUPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88902-06-1
Record name Stiripentol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088902061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STIRIPENTOL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHD2GPH93H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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